molecular formula C11H15ClFN B12309014 rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride, cis

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride, cis

Cat. No.: B12309014
M. Wt: 215.69 g/mol
InChI Key: ZMRCVNPKGQFJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride, cis is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including a benzyl group and a fluorine atom attached to a pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride, cis typically involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride, cis has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme interactions and receptor binding due to its chiral nature and structural features.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride, cis involves its interaction with specific molecular targets. The benzyl and fluorine groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride, cis can be compared with other similar compounds such as:

    rac-(3R,4R)-3-fluoro-4-methylpyrrolidine hydrochloride: This compound has a methyl group instead of a benzyl group, leading to different chemical and biological properties.

    rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride: This compound has an oxolane ring instead of a pyrrolidine ring, resulting in different reactivity and applications.

    rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine hydrochloride: This compound has a phenyl group instead of a benzyl group, affecting its binding affinity and selectivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

3-benzyl-4-fluoropyrrolidine;hydrochloride

InChI

InChI=1S/C11H14FN.ClH/c12-11-8-13-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2;1H

InChI Key

ZMRCVNPKGQFJOD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)F)CC2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.